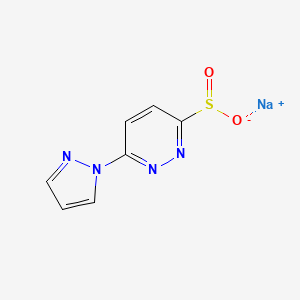
sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate is a chemical compound with the molecular formula C7H6N4O2SNa It is a sodium salt derivative of pyridazine and pyrazole, which are both nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate typically involves the reaction of 6-chloropyridazine-3-sulfonic acid with 1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridazine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinates or sulfides. Substitution reactions can result in various modified pyrazole or pyridazine derivatives.
Scientific Research Applications
Sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate
- Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate
Uniqueness
Sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate is unique due to its specific combination of pyrazole and pyridazine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
sodium;6-pyrazol-1-ylpyridazine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S.Na/c12-14(13)7-3-2-6(9-10-7)11-5-1-4-8-11;/h1-5H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMVYNMZLNJYQX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N4NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2980366.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980367.png)
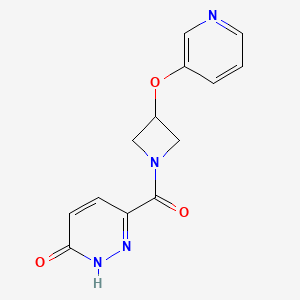
![N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide](/img/structure/B2980369.png)
![(2S,3S)-2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2980370.png)
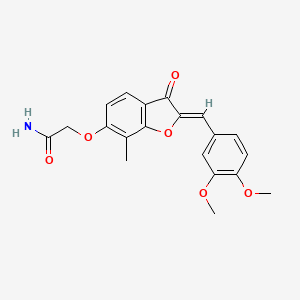
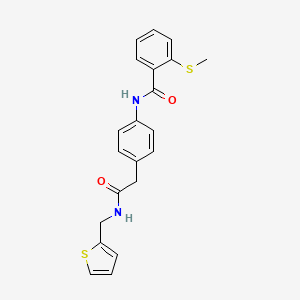

![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid](/img/structure/B2980376.png)
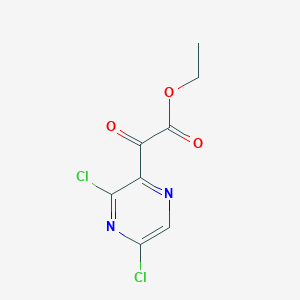
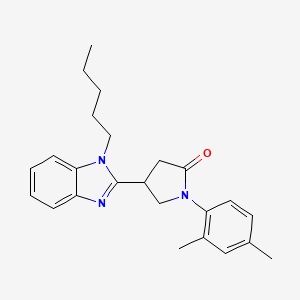

![2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2980387.png)

